3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
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Overview
Description
Pyrimidine is a basic structure in many important biomolecules like DNA and RNA bases, amino acids, and vitamins . It’s also present in many clinically used drugs including methotrexate and risperidone . Pyrimidine derivatives have diverse biological activities including antioxidant and anticancer activities . The 8-azabicyclo[3.2.1]octane scaffold is a nitrogen-containing heterocycle with significant potential in the field of drug discovery .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be performed via the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . As for the 8-azabicyclo[3.2.1]octane scaffold, it can be prepared via gold(i)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement .Molecular Structure Analysis
The molecular structure of pyrimidine is a six-membered ring with two nitrogen atoms . The 8-azabicyclo[3.2.1]octane scaffold is a bicyclic structure with one nitrogen atom .Chemical Reactions Analysis
Pyrimidine derivatives have been studied for their antioxidant and anti-inflammatory potential . They exhibit moderate antioxidant activity in the DPPH assay which may be related to their bulkiness .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the 8-azabicyclo[3.2.1]octane scaffold has a molecular formula of CH and an average mass of 110.197 Da .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Azabicyclo Octane Moieties : Research by (Rumbo et al., 1996) demonstrated the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties, which could potentially be applied to natural and non-natural tropane alkaloids.
- Structural Characterization of Azabicyclo Octane Derivatives : A study by (Huertas et al., 1997) focused on the structural study of azabicyclo[3.2.1]octane derivatives using infrared and Raman spectroscopy, along with X-ray diffraction, enhancing understanding of their molecular structure.
Synthetic Methodologies
- Synthesis of Azatropanes : Research by (Singh et al., 2007) detailed a methodology for synthesizing azatropanes from pyroglutamic acid, contributing to the development of novel synthetic routes for azabicyclo[3.2.1]octane derivatives.
- Efficient Synthesis Techniques : The work of (Shirini et al., 2017) introduced a new acidic ionic liquid for promoting the synthesis of biologically active compounds, demonstrating a potential for efficient and green synthesis processes.
Biologically Active Compounds
- Nematicidal Activity of Azabicyclo[3.2.1]octane Derivatives : A study by (Xu et al., 2021) explored the synthesis and nematicidal activity of novel azabicyclo[3.2.1]octane derivatives, indicating potential applications in agriculture and pest control.
Conformational Studies
- Conformational Analysis : Research by (Arias et al., 1986) investigated the conformation of N-substituted azabicyclo[3.2.1]octan-3-ones, contributing to a deeper understanding of the molecular behavior of these compounds.
Mechanism of Action
The mechanism of action of pyrimidine derivatives can vary depending on the specific derivative and its target. For example, some pyrimidine derivatives have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Future Directions
Pyrimidine derivatives and the 8-azabicyclo[3.2.1]octane scaffold are considered privileged scaffolds in drug discovery for the treatment of various diseases . Future research may focus on designing and synthesizing new compounds based on these scaffolds to discover new selective, effective, and safe therapeutic agents .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride involves the reaction of pyrimidine-2-ol with 8-azabicyclo[3.2.1]octan-3-one followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Pyrimidine-2-ol", "8-azabicyclo[3.2.1]octan-3-one", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyrimidine-2-ol is reacted with 8-azabicyclo[3.2.1]octan-3-one in the presence of a suitable solvent and a catalyst to form 3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octan-3-one.", "Step 2: The resulting product from step 1 is then treated with hydrochloric acid to form the dihydrochloride salt of 3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane." ] } | |
CAS No. |
1820686-49-4 |
Molecular Formula |
C11H16ClN3O |
Molecular Weight |
241.72 g/mol |
IUPAC Name |
3-pyrimidin-2-yloxy-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C11H15N3O.ClH/c1-4-12-11(13-5-1)15-10-6-8-2-3-9(7-10)14-8;/h1,4-5,8-10,14H,2-3,6-7H2;1H |
InChI Key |
XVSVTTBSEAOBLF-UHFFFAOYSA-N |
SMILES |
C1CC2CC(CC1N2)OC3=NC=CC=N3.Cl.Cl |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=NC=CC=N3.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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